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Compound of Interest

Compound Name: (S)-(+)-1-Benzyloxy-2-propanol

Cat. No.: B1356394 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-(+)-1-Benzyloxy-2-propanol is a valuable chiral building block in the

synthesis of various pharmaceutical compounds and complex organic molecules. Its

stereodefined structure, featuring a secondary alcohol and a benzyl ether, makes it a versatile

intermediate. This application note provides two detailed, large-scale protocols for the

synthesis of (S)-(+)-1-Benzyloxy-2-propanol, starting from readily available and inexpensive

chiral precursors: (S)-ethyl lactate and (S)-propylene oxide. The protocols are designed to be

scalable and reproducible, providing researchers and process chemists with reliable methods

for obtaining this important chiral intermediate in high yield and high enantiomeric purity.

Physicochemical Data of (S)-(+)-1-Benzyloxy-2-
propanol
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Property Value Reference

CAS Number 85483-97-2

Molecular Formula C₁₀H₁₄O₂

Molecular Weight 166.22 g/mol

Appearance Colorless to pale yellow liquid

Density 1.044 g/mL at 25 °C

Boiling Point 93-95 °C at 1.0 mmHg

Refractive Index n20/D 1.510

Optical Rotation
[α]20/D +14.5° (c = 1 in

chloroform)

Synthetic Protocols
Two primary routes for the large-scale synthesis of (S)-(+)-1-Benzyloxy-2-propanol are

presented below.

Protocol A: Synthesis from (S)-Ethyl Lactate
This two-step protocol involves the O-benzylation of (S)-ethyl lactate followed by the reduction

of the resulting ester to the desired alcohol. This method is noted for its amenability to large-

scale production with minimal racemization.[1][2]

Step 1: Synthesis of (S)-Ethyl 2-(benzyloxy)propanoate

This step focuses on the protection of the hydroxyl group of (S)-ethyl lactate as a benzyl ether.

Reaction Scheme: (S)-Ethyl lactate + Benzyl bromide → (S)-Ethyl 2-(benzyloxy)propanoate

Materials and Reagents:

(S)-Ethyl lactate (≥99% ee)

Benzyl bromide
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Sodium hydride (60% dispersion in mineral oil)

Anhydrous N,N-Dimethylformamide (DMF)

Diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl)

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄)

Experimental Procedure:

To a dry, nitrogen-flushed, three-necked round-bottom flask equipped with a mechanical

stirrer, a dropping funnel, and a thermometer, add a 60% dispersion of sodium hydride

(1.05 eq) in mineral oil.

Wash the sodium hydride with anhydrous hexanes (3 x volume of NaH dispersion) to

remove the mineral oil, decanting the hexanes carefully under a nitrogen atmosphere.

Add anhydrous DMF to the flask to create a slurry.

Cool the slurry to 0 °C in an ice-water bath.

Slowly add a solution of (S)-ethyl lactate (1.0 eq) in anhydrous DMF via the dropping

funnel, maintaining the internal temperature below 10 °C.

Stir the mixture at 0 °C for 1 hour after the addition is complete.

Add benzyl bromide (1.1 eq) dropwise, again keeping the internal temperature below 10

°C.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by TLC or GC.

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow

addition of saturated aqueous NH₄Cl solution.
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Transfer the mixture to a separatory funnel and add diethyl ether and water.

Separate the layers and extract the aqueous layer with diethyl ether (2x).

Combine the organic layers and wash with water and then brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure to obtain the crude (S)-ethyl 2-(benzyloxy)propanoate.

Purify the crude product by vacuum distillation.

Step 2: Reduction to (S)-(+)-1-Benzyloxy-2-propanol

The ester is reduced to the primary alcohol using a powerful reducing agent like lithium

aluminum hydride (LAH).[3]

Reaction Scheme: (S)-Ethyl 2-(benzyloxy)propanoate + LiAlH₄ → (S)-(+)-1-Benzyloxy-2-
propanol

Materials and Reagents:

(S)-Ethyl 2-(benzyloxy)propanoate

Lithium aluminum hydride (LiAlH₄)

Anhydrous diethyl ether or tetrahydrofuran (THF)

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a standard Fieser workup.

Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure:

In a dry, nitrogen-flushed, three-necked round-bottom flask equipped with a mechanical

stirrer, a dropping funnel, and a condenser, place a suspension of LiAlH₄ (0.75 eq) in

anhydrous diethyl ether.

Cool the suspension to 0 °C in an ice-water bath.
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Slowly add a solution of (S)-ethyl 2-(benzyloxy)propanoate (1.0 eq) in anhydrous diethyl

ether via the dropping funnel at a rate that maintains a gentle reflux.

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the

sequential slow addition of water (x mL), 15% aqueous NaOH (x mL), and then water

again (3x mL), where x is the mass of LiAlH₄ in grams.

Stir the resulting granular precipitate for 1 hour at room temperature.

Filter the solid and wash it thoroughly with diethyl ether.

Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate

under reduced pressure to yield the crude product.

Purify the crude (S)-(+)-1-Benzyloxy-2-propanol by vacuum distillation.

Protocol B: Synthesis from (S)-Propylene Oxide
This protocol involves the base-catalyzed ring-opening of (S)-propylene oxide with sodium

benzoxide. This method is regioselective, with the nucleophile attacking the less sterically

hindered carbon of the epoxide.

Reaction Scheme: (S)-Propylene oxide + Sodium benzoxide → (S)-(+)-1-Benzyloxy-2-
propanol

Materials and Reagents:

(S)-Propylene oxide (≥99% ee)

Benzyl alcohol

Sodium hydride (60% dispersion in mineral oil) or sodium metal

Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl)

Diethyl ether

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄)

Experimental Procedure:

To a dry, nitrogen-flushed, three-necked round-bottom flask equipped with a mechanical

stirrer, a condenser, and a dropping funnel, add a 60% dispersion of sodium hydride (1.1

eq) in mineral oil.

Wash the sodium hydride with anhydrous hexanes (3x) and then suspend it in anhydrous

THF.

Cool the suspension to 0 °C and slowly add benzyl alcohol (1.2 eq) via the dropping

funnel.

After the addition, allow the mixture to warm to room temperature and stir until the

evolution of hydrogen gas ceases (approximately 1-2 hours), indicating the formation of

sodium benzoxide.

Cool the resulting solution to 0 °C.

Slowly add (S)-propylene oxide (1.0 eq) dropwise.

After the addition, allow the reaction to warm to room temperature and then heat to a

gentle reflux for 6-8 hours.

Monitor the reaction progress by GC or TLC.

Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated

aqueous NH₄Cl.

Transfer the mixture to a separatory funnel, add diethyl ether and water, and separate the

layers.
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Extract the aqueous layer with diethyl ether (2x).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude (S)-(+)-1-Benzyloxy-2-propanol by vacuum distillation.

Quantitative Data Summary
Synthesis
Route

Step Reactant Product
Typical
Yield (%)

Enantiomeri
c Excess
(ee %)

Protocol A
1. O-

Benzylation

(S)-Ethyl

lactate

(S)-Ethyl 2-

(benzyloxy)pr

opanoate

85-95 >99

2. Reduction

(S)-Ethyl 2-

(benzyloxy)pr

opanoate

(S)-(+)-1-

Benzyloxy-2-

propanol

80-90 >99

Protocol B Ring-Opening
(S)-Propylene

oxide

(S)-(+)-1-

Benzyloxy-2-

propanol

75-85 >99

Analytical Protocol: Determination of Enantiomeric
Excess by Chiral HPLC
The enantiomeric excess (ee) of the final product should be determined by High-Performance

Liquid Chromatography (HPLC) using a chiral stationary phase.

Instrumentation and Columns:

HPLC system with a UV detector.

Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD, or Lux Cellulose-1).
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Typical HPLC Conditions:

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio

may need to be optimized for the specific column used.

Flow Rate: 1.0 mL/min.

Column Temperature: 25 °C.

Detection Wavelength: 254 nm.

Injection Volume: 10 µL.

Sample Preparation: Prepare a solution of the purified (S)-(+)-1-Benzyloxy-2-propanol in
the mobile phase at a concentration of approximately 1 mg/mL.

Data Analysis:

Inject a racemic standard of 1-benzyloxy-2-propanol to determine the retention times of

both enantiomers.

Inject the synthesized sample.

Calculate the enantiomeric excess using the peak areas of the two enantiomers (A₁ and

A₂) with the following formula: ee (%) = [(A₁ - A₂) / (A₁ + A₂)] * 100

Visualizations
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Protocol A: From (S)-Ethyl Lactate

Protocol B: From (S)-Propylene Oxide

(S)-Ethyl Lactate

O-Benzylation
(NaH, Benzyl Bromide)

(S)-Ethyl 2-(benzyloxy)propanoate

Reduction
(LiAlH₄)

Vacuum Distillation

(S)-Propylene Oxide

Ring-Opening

Sodium Benzoxide

(S)-(+)-1-Benzyloxy-2-propanol

Chiral HPLC Analysis
(ee determination)

Click to download full resolution via product page

Caption: Workflow for the large-scale synthesis of (S)-(+)-1-Benzyloxy-2-propanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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